
Serelaxin: A Deep Dive into its Pharmacokinetics
and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Serelaxin

Cat. No.: B13411825 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Serelaxin, a recombinant form of human relaxin-2, is a vasoactive peptide hormone that has

been investigated primarily for the treatment of acute heart failure (AHF). Its multifaceted

mechanism of action, involving vasodilation, anti-inflammatory effects, and end-organ

protection, has made it a subject of considerable interest within the cardiovascular research

community. This technical guide provides an in-depth overview of the pharmacokinetics and

pharmacodynamics of Serelaxin, summarizing key quantitative data, detailing experimental

protocols from pivotal studies, and visualizing its complex signaling pathways and clinical trial

workflows.

Pharmacokinetics
Serelaxin is administered via intravenous infusion. Its pharmacokinetic profile has been

characterized in healthy volunteers and in various patient populations, including those with

acute and chronic heart failure, as well as individuals with hepatic or renal impairment.

Pharmacokinetic Parameters
A population pharmacokinetic analysis, integrating data from multiple Phase I and II studies,

established a three-compartment model to describe the disposition of Serelaxin.[1] Key

pharmacokinetic parameters are summarized in the table below.
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Parameter Value Patient Population Citation

Terminal Half-life (t½) 7-8 hours
Patients with hepatic

impairment
[2]

Steady-State Volume

of Distribution (Vss)
347 mL/kg

Typical non-heart

failure subjects
[1]

434 mL/kg
Patients with chronic

heart failure
[1]

544 mL/kg
Patients with acute

heart failure
[1]

Clearance (CL)
Moderate decrease

(37-52%)

Patients with severe

renal impairment
[3]

Of note, while severe renal impairment leads to a moderate decrease in clearance, dose

adjustments have not been deemed necessary in this population.[3]

Pharmacodynamics
The pharmacodynamic effects of Serelaxin are mediated through its binding to the Relaxin

Family Peptide Receptor 1 (RXFP1), a G protein-coupled receptor.[4] This interaction triggers a

cascade of downstream signaling events that result in a range of physiological responses.

Mechanism of Action and Signaling Pathways
Upon binding to RXFP1, Serelaxin activates multiple signaling pathways, with the most well-

characterized being the nitric oxide (NO) and cyclic adenosine monophosphate (cAMP)

pathways.
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Pharmacodynamic Effects on Biomarkers and
Hemodynamics
Clinical trials have demonstrated that Serelaxin administration leads to favorable changes in

several key biomarkers and hemodynamic parameters in patients with acute heart failure.

Table 2: Pharmacodynamic Effects of Serelaxin in Acute Heart Failure

Parameter Effect of Serelaxin Clinical Study Citation

Cardiac Biomarkers

NT-proBNP Decrease RELAX-AHF [5]

High-sensitivity

Troponin T
Reduction in increase RELAX-AHF [5]

Renal Biomarkers

Creatinine
Attenuation of

increase
RELAX-AHF [6]

Cystatin C
Attenuation of

increase
RELAX-AHF [6]

Hemodynamic

Parameters

Pulmonary Capillary

Wedge Pressure

(PCWP)

Significant decrease Hemodynamic Study [7]

Pulmonary Artery

Pressure (PAP)
Significant reduction Hemodynamic Study [7]

Systemic Vascular

Resistance
Decrease RELAX-AHF [8]

Key Clinical Trials and Experimental Protocols
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The clinical development of Serelaxin has been centered around two pivotal trials: the Phase

IIb Pre-RELAX-AHF study and the Phase III RELAX-AHF study.

Pre-RELAX-AHF Study Protocol
The Pre-RELAX-AHF study was a multicenter, randomized, double-blind, placebo-controlled,

dose-finding study.

Patient Population: 234 patients with AHF, dyspnea, congestion on chest radiograph,

elevated natriuretic peptides, mild-to-moderate renal insufficiency, and systolic blood

pressure >125 mmHg, enrolled within 16 hours of presentation.[9]

Treatment Arms: Patients were randomized to receive a 48-hour intravenous infusion of

placebo or Serelaxin at doses of 10, 30, 100, or 250 µg/kg/day.[9]

Primary Endpoints: The study explored several clinical endpoints to assess the efficacy and

safety of different doses, including improvement in dyspnea.[9]

Key Outcomes: The 30 µg/kg/day dose was identified as providing the most favorable

balance of efficacy and safety, leading to its selection for the Phase III trial.[9][10]
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RELAX-AHF Study Protocol
The RELAX-AHF study was a large, international, randomized, double-blind, placebo-

controlled Phase III trial designed to confirm the efficacy and safety of Serelaxin in patients

with AHF.[8][11]

Patient Population: 1,161 patients hospitalized for AHF with similar inclusion criteria to the

Pre-RELAX-AHF study.[8][12]

Treatment Arms: Patients were randomized on a 1:1 basis to receive a 48-hour intravenous

infusion of either placebo or Serelaxin at a dose of 30 µg/kg/day, in addition to standard of

care.[8][11]

Primary Endpoints: The co-primary endpoints were the change from baseline in the visual

analogue scale (VAS) area under the curve (AUC) through day 5 for dyspnea, and the

proportion of patients with moderate or marked improvement in dyspnea at 6, 12, and 24

hours as assessed by a Likert scale.[8]

Secondary Endpoints: These included cardiovascular death or rehospitalization for heart or

renal failure through day 60, and all-cause mortality at 180 days.[10]

Biomarker Sub-study: A sub-study was conducted to assess the effects of Serelaxin on

markers of cardiac, renal, and hepatic damage.[5][6] Blood samples for biomarker analysis

were collected at baseline and on days 2, 5, and 14.[5]
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Experimental Methodologies
Quantification of Serelaxin: Serum concentrations of Serelaxin in clinical trials were

determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit

(Quantikine DRL200, R&D Systems, Inc.).[13][14]

Assessment of Nitric Oxide Production: The production of nitric oxide can be indirectly

quantified by measuring its stable metabolites, nitrite and nitrate, in biological fluids. The

Griess reaction assay is a common colorimetric method for this purpose.[15][16][17] This

assay involves a two-step diazotization reaction where nitrite reacts with sulfanilamide to
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form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a

colored azo compound that can be measured spectrophotometrically.[15][17]

Analysis of Cardiac and Renal Biomarkers: In the RELAX-AHF biomarker sub-study, plasma

levels of high-sensitivity troponin T were measured using the Roche Elecsys assay.[18][19]

Standard laboratory methods were employed for the analysis of other biomarkers such as

creatinine and cystatin C.[5]

Conclusion
Serelaxin exhibits a complex pharmacokinetic and pharmacodynamic profile characterized by

its vasodilatory, anti-inflammatory, and end-organ protective effects. These actions are primarily

mediated through the RXFP1 receptor and subsequent activation of nitric oxide and cAMP

signaling pathways. While clinical trials in acute heart failure have shown some promising

effects on symptoms and biomarkers, the overall clinical benefit remains a subject of ongoing

investigation and discussion in the scientific community. This guide provides a foundational

understanding of the key pharmacokinetic and pharmacodynamic properties of Serelaxin to

support further research and development efforts in the field of cardiovascular medicine.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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